cis-2,6-Dimethyloxan-4-one
Overview
Description
cis-2,6-Dimethyloxan-4-one: is an organic compound with the molecular formula C7H12O2 . It is a cyclic ether with two methyl groups attached to the second and sixth carbon atoms and a ketone functional group at the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 2,6-dimethyl-4-hydroxy-2,6-dihydropyran: One common method involves the cyclization of 2,6-dimethyl-4-hydroxy-2,6-dihydropyran under acidic conditions.
Oxidation of 2,6-dimethyl-4-hydroxy-2,6-dihydropyran: Another method involves the oxidation of 2,6-dimethyl-4-hydroxy-2,6-dihydropyran using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of cis-2,6-dimethyloxan-4-one typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2,6-Dimethyloxan-4-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the methyl groups or the ketone functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, various solvents and temperatures depending on the specific reaction.
Major Products:
Scientific Research Applications
cis-2,6-Dimethyloxan-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2,6-dimethyloxan-4-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
trans-2,6-Dimethyloxan-4-one: This isomer has the same molecular formula but different spatial arrangement of the methyl groups, leading to different chemical properties and reactivity.
2,6-Dimethyltetrahydropyran-4-one: This compound lacks the cis configuration but shares similar structural features and reactivity.
4,4-Dimethyloxan-2-one: Another related compound with different substitution patterns on the oxanone ring.
Uniqueness: cis-2,6-Dimethyloxan-4-one is unique due to its specific cis configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyloxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBJPDVINOGBR-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14505-80-7 | |
Record name | (2R,6S)-2,6-dimethyloxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.